molecular formula C13H13FO3 B2857111 3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287299-93-6

3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2857111
M. Wt: 236.242
InChI Key: UAWGOEIQJUKSKD-UHFFFAOYSA-N
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Description

This compound is a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP). The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring . The phenyl ring is one of the most popular structural motifs in natural compounds and synthetic drugs .


Synthesis Analysis

After more than 20 years of trials, a practical scalable approach to fluoro-substituted bicyclo-[1.1.1]pentanes (F-BCPs) has been developed . In flow photochemical addition of propellane to diacetyl allowed construction of the bicyclo[1.1.1]pentane (BCP) core in a 1 kg scale within 1 day . Haloform reaction of the formed diketone in batch afforded bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount .


Molecular Structure Analysis

The molecular structure of this compound is based on the bicyclo[1.1.1]pentane skeleton . This structure is highly popular in academic and industrial research . The incorporation of a fluorine atom into organic compounds could dramatically alter the acidity/basicity of the neighboring functional groups .


Chemical Reactions Analysis

Chemists often incorporate a fluorine atom into organic molecules to fine-tune their physicochemical properties . Synthetic approaches to the corresponding bridgehead-, gem-, and polyfluorinated derivatives had appeared, and these molecules possess significant value for medicinal chemistry purposes .


Physical And Chemical Properties Analysis

The physicochemical properties of the F-BCPs have been studied . The incorporation of a fluorine atom into organic compounds could dramatically alter the acidity/basicity of the neighboring functional groups .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given its incorporation into the structure of the anti-inflammatory drug Flurbiprofen . Additionally, the development of synthetic approaches to other fluorinated derivatives could be a potential area of future research .

properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c1-17-10-4-8(2-3-9(10)14)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWGOEIQJUKSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C23CC(C2)(C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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